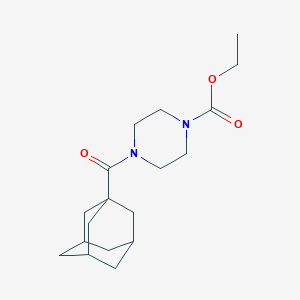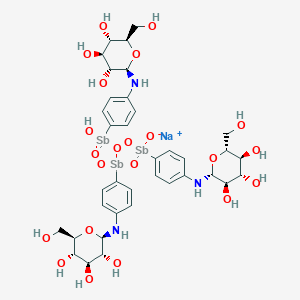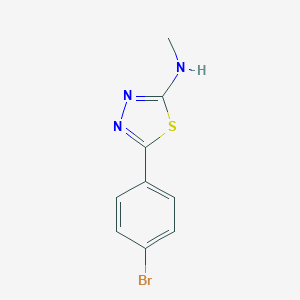
Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate is a compound that combines the structural features of adamantane and piperazine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals. The combination of these two structures results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate typically involves the reaction of adamantane-1-carbonyl chloride with piperazine-1-carboxylate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to cross the blood-brain barrier.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its adamantane and piperazine moieties. The adamantane structure provides rigidity and stability, while the piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate
- Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate
- 1,3-Dehydroadamantane derivatives
Uniqueness
This compound is unique due to its combination of adamantane and piperazine structures, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H28N2O3 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-2-23-17(22)20-5-3-19(4-6-20)16(21)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3 |
Clave InChI |
KWXSWBBBXDRYDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)


